1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

Catalog No.
S1527677
CAS No.
23593-71-7
M.F
C22H17ClN2
M. Wt
344.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

CAS Number

23593-71-7

Product Name

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

IUPAC Name

1-[(4-chlorophenyl)-diphenylmethyl]imidazole

Molecular Formula

C22H17ClN2

Molecular Weight

344.8 g/mol

InChI

InChI=1S/C22H17ClN2/c23-21-13-11-20(12-14-21)22(25-16-15-24-17-25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-17H

InChI Key

BLNLHAFFGFCSRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)N4C=CN=C4

Synonyms

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole; 1-(p-Chloro-α,α-diphenylbenzyl)imidazole; 1-[(p-Chlorophenyl)diphenylmethyl]imidazole; CDD 3532; Clotrimazole Impurity A;

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)N4C=CN=C4

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (CAS 23593-71-7), universally designated as Clotrimazole EP Impurity B or the para-clotrimazole isomer, is a positional isomer of the broad-spectrum antifungal clotrimazole . Structurally, it features a para-substituted chlorine on the phenyl ring rather than the ortho-substitution found in the parent active pharmaceutical ingredient (API). In industrial and regulated laboratory environments, this compound is primarily procured as a highly characterized Certified Reference Material (CRM). It is essential for pharmaceutical quality control, impurity profiling, and regulatory submissions, serving as a critical benchmark to ensure the safety and purity of commercial clotrimazole formulations.

Substituting a certified reference standard of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole with a crude, synthesis-grade para-clotrimazole mixture critically undermines regulatory compliance and analytical precision. In pharmaceutical quality control, validating High-Performance Liquid Chromatography (HPLC) methods requires precise determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for related substances. Uncertified generic materials lack the rigorous structural elucidation (e.g., 1H-NMR, quantitative mass spectrometry, TGA) and guaranteed high purity (typically >99.7%) demanded by pharmacopeial guidelines (EP/USP) and FDA Abbreviated New Drug Application (ANDA) filings [1]. Furthermore, in biological research, using an uncertified isomer risks trace contamination with the highly active ortho-isomer (clotrimazole), which can severely confound target-specific assays such as nuclear receptor activation.

Chromatographic Resolution and System Suitability in HPLC

In standardized European Pharmacopoeia (EP) HPLC methods for clotrimazole related substances, the para-isomer (Impurity B) demonstrates a distinct chromatographic profile compared to the parent API and other synthesis byproducts [1]. Using a C8 or C18 stationary phase at 40 °C with a gradient mobile phase (phosphate buffer and acetonitrile) and UV detection at 210 nm, Impurity B exhibits a relative retention time (RRT) of approximately 1.1 [2]. This allows for baseline resolution from the parent clotrimazole peak (RRT = 1.0, ~12 minutes) and adjacent impurities such as Impurity F (RRT ~0.9) and Impurity E (RRT ~1.5) [1].

Evidence DimensionRelative Retention Time (RRT) in EP HPLC Method
Target Compound DataRRT ~ 1.1
Comparator Or BaselineClotrimazole API (RRT = 1.0); Impurity F (RRT ~ 0.9); Impurity E (RRT ~ 1.5)
Quantified DifferenceΔRRT = +0.1 vs. API; +0.2 vs. Impurity F
ConditionsEP HPLC method: C8/C18 column, 40 °C, UV 210 nm, phosphate buffer/acetonitrile gradient

Ensures precise chromatographic separation from the API and other impurities, which is mandatory for accurate quantification during pharmaceutical batch release.

Pharmacological Specificity for Pregnane X Receptor (PXR) Agonism

Beyond its role as an analytical standard, 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole exhibits distinct biological activity that differentiates it from the parent drug clotrimazole . While clotrimazole is primarily a CYP51 inhibitor used for antifungal applications, the para-isomer (Impurity B) acts as an agonist for the pregnane X receptor (PXR). In rodent models, the administration of this specific positional isomer actively regulates the levels of apolipoprotein A1 (apoA1) and high-density lipoprotein (HDL) cholesterol . This divergent receptor activity profile makes the pure para-isomer a valuable tool compound for metabolic research.

Evidence DimensionPregnane X Receptor (PXR) Agonism and Lipid Regulation
Target Compound DataActive PXR agonist; regulates apoA1 and HDL-cholesterol
Comparator Or BaselineClotrimazole (Parent API: primary CYP51 inhibitor)
Quantified DifferenceDistinct functional agonism at PXR leading to altered lipid metabolism pathways
ConditionsIn vivo rodent models and in vitro receptor assays

Justifies the procurement of the highly purified para-isomer for nuclear receptor research, ensuring that metabolic effects are not confounded by the parent antifungal's primary mechanism.

Regulatory-Grade Purity and Structural Elucidation

For regulatory submissions such as Abbreviated New Drug Applications (ANDAs), the reference standard must meet stringent purity and characterization thresholds . Certified reference materials of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole are supplied with HPLC purities exceeding 99.7%, accompanied by comprehensive orthogonal characterization including 1H-NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA) . In contrast, standard synthesis-grade intermediates typically lack this certified documentation and may contain trace amounts of the ortho-isomer, rendering them unsuitable for establishing precise Limit of Detection (LOD) and Limit of Quantitation (LOQ) parameters in validated assays.

Evidence DimensionCertified Analytical Purity and Documentation
Target Compound Data>99.7% HPLC purity with full CoA (NMR, MS, IR, TGA)
Comparator Or BaselineGeneric synthesis-grade intermediate (<97% purity, lacking regulatory documentation)
Quantified DifferenceGuaranteed >99.7% purity vs. variable/uncertified purity
ConditionsPharmaceutical reference standard qualification for ANDA/DMF filings

Procuring a fully certified standard is a strict regulatory requirement for validating analytical methods and ensuring compliance with FDA and EMA guidelines.

Pharmaceutical Quality Control and API Batch Release

Procured as a Certified Reference Material (CRM) to quantify Impurity B levels in commercial clotrimazole active pharmaceutical ingredients (APIs) and finished dosage forms (e.g., creams, lotions). Accurate quantification ensures that the impurity remains below the stringent pharmacopeial limit (typically 0.2%), guaranteeing patient safety and batch compliance [1].

Analytical Method Validation (AMV) for ANDA Filings

Utilized by analytical laboratories to develop and validate new HPLC, UPLC, or LC-MS/MS methods. The standard is critical for establishing system suitability parameters, resolution factors (e.g., ensuring baseline separation from Impurity F and the parent API), and determining precise LOD/LOQ values required for regulatory submissions to the FDA or EMA [1].

Pharmacological Research on Nuclear Receptors

Employed as a specialized tool compound in metabolic research to study the pregnane X receptor (PXR). Because the pure para-isomer exhibits distinct PXR agonism and regulates apoA1 and HDL-cholesterol levels in rodents, it is selected over the parent drug clotrimazole to isolate these specific nuclear receptor-mediated pathways .

XLogP3

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Wikipedia

1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole

Dates

Last modified: 08-15-2023

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